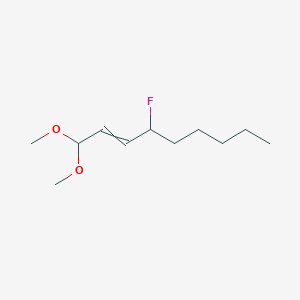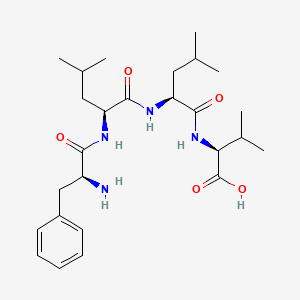
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is a tetrapeptide composed of four amino acids: L-phenylalanine, L-leucine, L-leucine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine typically involves peptide bond formation between the amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
化学反応の分析
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using site-directed mutagenesis or chemical synthesis techniques.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine has various applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a substrate for studying enzyme activity and protein interactions.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide .
類似化合物との比較
Similar Compounds
L-Phenylalanyl-L-valine: A dipeptide with similar structural features but fewer amino acids.
L-Leucyl-L-alanine: Another dipeptide with leucine and alanine residues.
L-Phenylalanyl-L-leucyl-L-threonyl-L-prolyl-L-leucylglycyl-L-prolyl-L-arginyl: A more complex peptide with additional amino acids.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and aromatic residues makes it particularly interesting for studying protein interactions and developing peptide-based therapeutics.
特性
CAS番号 |
193690-86-7 |
|---|---|
分子式 |
C26H42N4O5 |
分子量 |
490.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H42N4O5/c1-15(2)12-20(28-23(31)19(27)14-18-10-8-7-9-11-18)24(32)29-21(13-16(3)4)25(33)30-22(17(5)6)26(34)35/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t19-,20-,21-,22-/m0/s1 |
InChIキー |
HKDXENLCBKOGNT-CMOCDZPBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-(2,6-Diiodo-4-methylphenyl)diazenyl]pyrrolidine](/img/structure/B12565470.png)
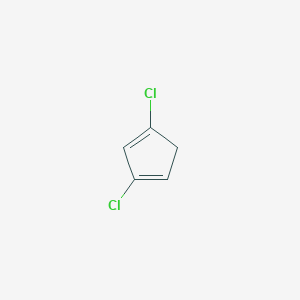
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

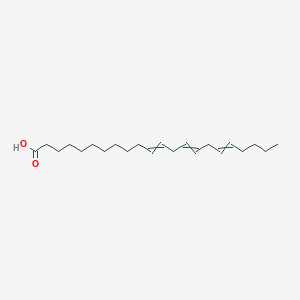
![5-Amino-2-(2,4-dimethylphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B12565512.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
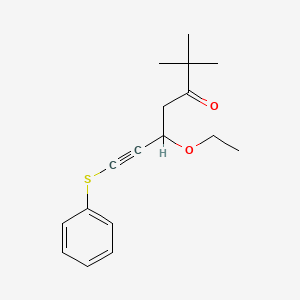
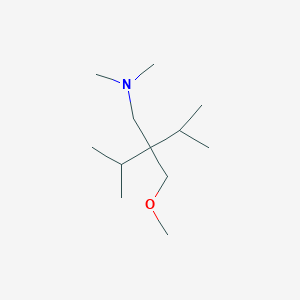
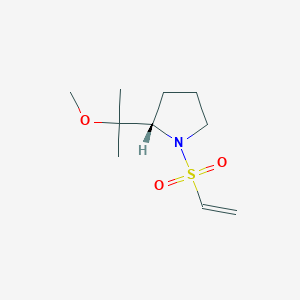
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
